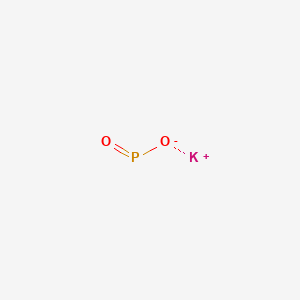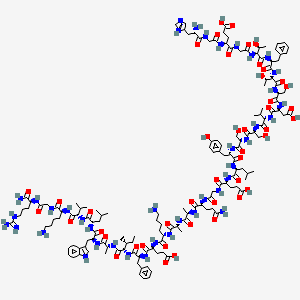
methane;4-methylidene-1-propan-2-ylcyclohexene;1-methyl-4-propan-2-ylcyclohexa-1,3-diene;1-methyl-4-propan-2-ylcyclohexa-1,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “methane;4-methylidene-1-propan-2-ylcyclohexene;1-methyl-4-propan-2-ylcyclohexa-1,3-diene;1-methyl-4-propan-2-ylcyclohexa-1,4-diene” is a complex organic molecule with multiple functional groups. It is a monoterpene, which is a type of hydrocarbon commonly found in essential oils and other natural products . The compound is known for its unique structure, which includes a cyclohexene ring with various substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the cyclization of linear precursors. One common method is the acid-catalyzed cyclization of isoprene units. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound can be achieved through the catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using high temperatures and catalysts. The resulting mixture is then purified to isolate the desired compound .
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogens like chlorine or bromine can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction typically produces simpler hydrocarbons .
科学研究应用
This compound has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context in which the compound is used. For example, its antimicrobial activity may involve the disruption of microbial cell membranes .
相似化合物的比较
Similar Compounds
- 1-methyl-4-propan-2-ylcyclohexene
- 1-methyl-4-propan-2-ylcyclohexa-1,3-diene
- 1-methyl-4-propan-2-ylcyclohexa-1,4-diene
Uniqueness
This compound is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use .
属性
CAS 编号 |
8013-00-1 |
|---|---|
分子式 |
C33H60 |
分子量 |
456.8 g/mol |
IUPAC 名称 |
methane;4-methylidene-1-propan-2-ylcyclohexene;1-methyl-4-propan-2-ylcyclohexa-1,3-diene;1-methyl-4-propan-2-ylcyclohexa-1,4-diene |
InChI |
InChI=1S/3C10H16.3CH4/c3*1-8(2)10-6-4-9(3)5-7-10;;;/h4,7-8H,5-6H2,1-3H3;4,6,8H,5,7H2,1-3H3;6,8H,3-5,7H2,1-2H3;3*1H4 |
InChI 键 |
GJKOIJLRHDVXJX-UHFFFAOYSA-N |
SMILES |
C.C.C.CC1=CC=C(CC1)C(C)C.CC1=CCC(=CC1)C(C)C.CC(C)C1=CCC(=C)CC1 |
规范 SMILES |
C.C.C.CC1=CC=C(CC1)C(C)C.CC1=CCC(=CC1)C(C)C.CC(C)C1=CCC(=C)CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3H-Imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B3029779.png)

